molecular formula C11H13N3O2 B1408319 4-Azidobutyl benzoate CAS No. 1184934-40-4

4-Azidobutyl benzoate

Cat. No.: B1408319
CAS No.: 1184934-40-4
M. Wt: 219.24 g/mol
InChI Key: CISOTFNZYJORQK-UHFFFAOYSA-N
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Description

4-Azidobutyl benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of an azido group attached to a butyl chain, which is esterified with benzoic acid

Scientific Research Applications

4-Azidobutyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of azido group reactivity and its incorporation into biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to the presence of the azido group, which can be selectively modified.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Future Directions

Esters, including Benzoic acid 4-azidobutyl ester, have several commercial and synthetic applications. For instance, polyester molecules make excellent fibers and are used in many fabrics . Furthermore, esters can be synthesized from trans-esterification reactions, which could be a potential area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid 4-azidobutyl ester typically involves the esterification of benzoic acid with 4-azidobutanol. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of benzoic acid 4-azidobutyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Azidobutyl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF) as solvent, and elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and room temperature.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, and reflux conditions.

Major Products Formed:

    Substitution: Formation of 4-aminobutyl benzoate.

    Reduction: Formation of 4-aminobutyl benzoate.

    Hydrolysis: Formation of benzoic acid and 4-azidobutanol.

Comparison with Similar Compounds

    Benzoic Acid 4-Aminobutyl Ester: Similar structure but with an amino group instead of an azido group.

    Benzoic Acid 4-Hydroxybutyl Ester: Contains a hydroxyl group instead of an azido group.

    Benzoic Acid 4-Bromobutyl Ester: Contains a bromine atom instead of an azido group.

Uniqueness: 4-Azidobutyl benzoate is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. The azido group allows for selective modifications through click chemistry, making it a versatile compound in various applications.

Properties

IUPAC Name

4-azidobutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-14-13-8-4-5-9-16-11(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISOTFNZYJORQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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